[3-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl](4-bromophenyl)methanone
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Overview
Description
The compound 3-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-ylmethanone is a complex heterocyclic molecule It features a unique structure that combines a thieno[3,2-e]pyridine core with a cyclopenta[b]thieno ring system, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common approach includes the cyclocondensation of appropriate starting materials under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Industrial synthesis would also focus on cost-effective and environmentally friendly methods .
Chemical Reactions Analysis
Types of Reactions: 3-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-ylmethanone undergoes various chemical reactions, including:
- Oxidation : This compound can be oxidized to form corresponding sulfoxides or sulfones.
- Reduction : Reduction reactions can target the carbonyl group, converting it to an alcohol.
- Substitution : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions .
- Oxidation : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
- Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
- Substitution : Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions .
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols .
Scientific Research Applications
3-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-ylmethanone has several applications in scientific research:
- Medicinal Chemistry : It is explored for its potential as a therapeutic agent due to its complex structure and functional groups that may interact with biological targets .
- Material Science : The compound’s unique electronic properties make it a candidate for use in organic electronics and light-emitting diodes .
- Biological Studies : It is studied for its antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
The mechanism of action of 3-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-ylmethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds:
- 3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
- [3-amino-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Uniqueness: The uniqueness of 3-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-ylmethanone lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C24H19BrN2O2S |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
[6-amino-8-(4-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-5-yl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C24H19BrN2O2S/c1-29-16-11-7-13(8-12-16)19-17-3-2-4-18(17)27-24-20(19)21(26)23(30-24)22(28)14-5-9-15(25)10-6-14/h5-12H,2-4,26H2,1H3 |
InChI Key |
RSPATZDYGBNVEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCC4)C(=O)C5=CC=C(C=C5)Br)N |
Origin of Product |
United States |
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